molecular formula C8H9ClN2 B2757319 2-chloro-4-methyl-5H,6H,7H-cyclopenta[d]pyrimidine CAS No. 83939-58-6

2-chloro-4-methyl-5H,6H,7H-cyclopenta[d]pyrimidine

Cat. No.: B2757319
CAS No.: 83939-58-6
M. Wt: 168.62
InChI Key: NBDRJKOKVCELFL-UHFFFAOYSA-N
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Description

2-Chloro-4-methyl-5H,6H,7H-cyclopenta[d]pyrimidine (CAS 83939-58-6) is a high-purity chemical intermediate of significant interest in medicinal chemistry and drug discovery. This compound serves as a versatile synthetic precursor for the development of novel therapeutic agents, particularly in the field of oncology. Its core structure is a fused cyclopentapyrimidine ring system, which is a privileged scaffold in the design of potent small-molecule inhibitors. Research has demonstrated that derivatives based on this cyclopentapyrimidine core are potent inhibitors of tubulin polymerization by binding to the colchicine site on tubulin . This mechanism is a validated strategy for developing anticancer agents, as it disrupts microtubule dynamics and inhibits cell proliferation . Compounds derived from this scaffold have shown exceptional cytotoxicity at nanomolar concentrations against a diverse range of cancer cell lines, including melanoma, breast, pancreatic, and prostate cancers . Notably, these inhibitors have also exhibited promising activity against taxane-resistant cancer models, overcoming a major clinical challenge in cancer treatment . The chloro and methyl substituents on the pyrimidine ring make it an excellent electrophile for further functionalization via nucleophilic substitution reactions, allowing researchers to explore structure-activity relationships and optimize drug-like properties . This compound is offered For Research Use Only and is strictly for laboratory applications.

Properties

IUPAC Name

2-chloro-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2/c1-5-6-3-2-4-7(6)11-8(9)10-5/h2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBDRJKOKVCELFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCCC2=NC(=N1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclopentanone-Acetamidine Cyclization

The foundational approach to constructing the cyclopenta[d]pyrimidine core involves cyclocondensation between functionalized cyclopentanone derivatives and acetamidine hydrochloride. In a representative procedure, 2,5-diarylidenecyclopentanone reacts with acetamidine in the presence of potassium tert-butoxide and dimethylformamide (DMF), yielding the bicyclic pyrimidine scaffold in 79% yield. Subsequent methyl group introduction at the 4-position is achieved through alkylation or pre-functionalization of the cyclopentanone precursor.

Post-Cyclization Chlorination

Following core formation, chlorination at the 2-position is typically conducted using phosphorus oxychloride (POCl₃) under reflux conditions. For instance, treatment of 4-methyl-5H,6H,7H-cyclopenta[d]pyrimidine with excess POCl₃ at 110°C for 6 hours affords the target compound in 73% yield. This method benefits from straightforward scalability but requires careful control of stoichiometry to minimize di- or tri-chlorinated byproducts.

Substitution-Chlorination Sequential Methodology

Methylthio Precursor Synthesis

A patent-pending strategy (CN103554036B) employs 2-methylthio-4-methylpyrimidine as a key intermediate. The methylthio group at position 2 serves as a leaving group, enabling nucleophilic displacement. Synthesis begins with cyclopenta[d]pyrimidine derivatives bearing methylthio and methyl groups at positions 2 and 4, respectively, prepared via thiolation of hydroxyl precursors using methylating agents.

Alkaline Hydrolysis and Chlorination

The methylthio group undergoes substitution with hydroxide in methanol using sodium hydroxide at 0°C, forming a transient 2-hydroxy intermediate. Subsequent chlorination with sulfuryl chloride (SO₂Cl₂) in dichloromethane at ambient temperature replaces the hydroxyl group with chlorine, yielding 2-chloro-4-methyl-5H,6H,7H-cyclopenta[d]pyrimidine in 69% overall yield. This route’s selectivity (≤5% byproducts) stems from the methyl group’s steric hindrance at position 4, which suppresses undesired substitutions.

Direct Chlorination of Hydroxyl Precursors

Hydroxyl-Activated Pathways

Alternative routes leverage 2-hydroxy-4-methyl-5H,6H,7H-cyclopenta[d]pyrimidine as a precursor. Treatment with POCl₃ in the presence of catalytic N,N-dimethylaniline facilitates direct chlorination at 80°C, achieving 68% yield. While operationally simple, this method necessitates rigorous drying to prevent hydrolysis side reactions.

Catalytic Chlorination Innovations

Emerging methodologies employ manganese(III) triflate [Mn(OTf)₃] with tert-butyl hydroperoxide (t-BuOOH) in aqueous media to oxidize methylthio groups to chlorides. Applied to cyclopenta[d]pyrimidines, this single-pot reaction proceeds at 25°C, achieving 88% conversion with minimal epimerization.

Comparative Analysis of Synthetic Routes

Yield and Efficiency

Method Key Steps Average Yield Byproducts
Cyclocondensation-Chlorination Cyclization, POCl₃ chlorination 73% Dichlorinated isomers (≤12%)
Substitution-Chlorination Methylthio hydrolysis, SO₂Cl₂ 69% Sulfur oxides (traces)
Direct Hydroxyl Chlorination POCl₃ reflux 68% Hydrolyzed product (≤9%)
Catalytic Oxidation Mn(OTf)₃/t-BuOOH 88% Overoxidized species (≤5%)

Industrial Scalability Considerations

The substitution-chlorination route exhibits superior scalability due to its room-temperature steps and aqueous workup. In contrast, POCl₃-based methods require corrosion-resistant reactors and generate HCl gas, necessitating specialized handling. Catalytic oxidation, while high-yielding, remains cost-prohibitive for large-scale applications due to manganese catalyst expenses.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-methyl-5H,6H,7H-cyclopenta[d]pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can react with the chlorine atom in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while oxidation might produce a ketone or aldehyde derivative.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

  • Antimicrobial Activity : Research has shown that derivatives of 2-chloro-4-methyl-5H,6H,7H-cyclopenta[d]pyrimidine exhibit notable antibacterial properties. For instance, studies indicate effective inhibition against both Gram-positive and Gram-negative bacteria.
  • Anticancer Potential : This compound has demonstrated antiproliferative effects in various cancer cell lines. It has been observed to induce apoptosis in cancer cells through the activation of caspase pathways.
Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli50 µM
S. aureus75 µM
S. agalactiae100 µM

2. Biological Activity

  • Protein Kinase Inhibition : The compound has potential as an inhibitor of protein kinase FGFR1, which is involved in various signaling pathways related to cell growth and proliferation.
  • Calcium Channel Antagonism : Its structural features allow it to interact with calcium channels, providing a basis for its hypoglycemic activity.

Case Studies

Case Study 1: Antibacterial Evaluation
A series of experiments utilized the agar-well diffusion method to evaluate the antibacterial activity of various derivatives of this compound. The results indicated significant antibacterial activity against E. coli and S. aureus, supporting its potential as an effective antimicrobial agent.

Case Study 2: Anticancer Potential
In vitro studies on the anticancer properties revealed that this compound could inhibit cell proliferation in breast and lung cancer cells through interference with cellular signaling pathways.

Industrial Applications

1. Corrosion Inhibition
The compound is employed as a corrosion inhibitor for carbon steel, providing protection against oxidative degradation in industrial environments.

2. Synthesis of Heterocyclic Compounds
It serves as an intermediate in the synthesis of various heterocyclic compounds, which are essential in developing pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 2-chloro-4-methyl-5H,6H,7H-cyclopenta[d]pyrimidine exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, depending on the functional groups present on the compound and the nature of the target molecules.

Comparison with Similar Compounds

Alkyl Substituents

  • 2-Chloro-4-isopropyl-5H,6H,7H-cyclopenta[d]pyrimidine (CAS 1824460-59-4):
    • Molecular formula: C₁₀H₁₃ClN₂
    • Molecular weight: 196.68 g/mol
    • The bulky isopropyl group introduces steric hindrance, which may affect binding to biological targets or reaction kinetics .

Amino and Methoxy Substituents

  • 4-Chloro-6-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine (Compound 8):
    • Molecular formula: C₈H₁₀ClN₃
    • Molecular weight: 183.64 g/mol
    • The 2-amine group enhances hydrogen-bonding capability, improving interactions with enzymes or receptors compared to the chloro-methyl analog .

Substituent Variations at Position 2

  • 2-[(4-Chlorobenzyl)sulfanyl]-4-methyl-5H,6H,7H-cyclopenta[d]pyrimidine :
    • Molecular formula: C₁₅H₁₄ClN₂S
    • Molecular weight: 293.80 g/mol
    • The sulfanyl group introduces a polarizable sulfur atom, which may improve redox activity or metal coordination compared to the simple chloro substituent .

Core Structural Modifications

  • 4,6-Disubstituted-7H-pyrrolo[2,3-d]pyrimidine (Figure 8C in ):
    • The pyrrolo[2,3-d]pyrimidine core replaces the cyclopentane ring with a pyrrole ring, altering aromaticity and conjugation. This structural difference impacts bioavailability and metabolic stability .
  • 4-Methyl-2-(1-pyrrolidinyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine (CAS 866049-24-3):
    • Molecular formula: C₁₂H₁₇N₃
    • Molecular weight: 203.29 g/mol
    • The pyrrolidinyl group at position 2 introduces a cyclic amine, enhancing solubility and enabling salt formation, unlike the chloro-methyl analog .

Data Tables

Table 1: Key Physicochemical Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number
This compound C₈H₉ClN₂ 168.63 2-Cl, 4-CH₃ 83939-58-6
2-Chloro-4-propyl-5H,6H,7H-cyclopenta[d]pyrimidine C₁₀H₁₃ClN₂ 196.68 2-Cl, 4-C₃H₇ 1824210-55-0
2-Chloro-4-methoxy-5H,6H,7H-cyclopenta[d]pyrimidine C₈H₉ClN₂O 184.63 2-Cl, 4-OCH₃ 81532-47-0
4-Chloro-6-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine C₈H₁₀ClN₃ 183.64 4-Cl, 6-CH₃, 2-NH₂ -

Biological Activity

2-Chloro-4-methyl-5H,6H,7H-cyclopenta[d]pyrimidine is a heterocyclic compound with potential biological implications. Its unique structure, featuring a cyclopentane ring fused with a pyrimidine moiety, suggests diverse interactions with biological targets. This article reviews the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C8H9ClN2
  • Molecular Weight : 170.62 g/mol
  • CAS Number : 83939-58-6

The biological activity of this compound is primarily attributed to its ability to act as an inhibitor of specific enzymes and pathways. Notably, it has shown potential as a protein tyrosine phosphatase (PTP) inhibitor , which plays a crucial role in regulating cellular signaling pathways involved in various diseases, including cancer and diabetes .

Biological Activity and Therapeutic Potential

  • Inhibition of Protein Tyrosine Phosphatases :
    • Research indicates that compounds similar to this compound exhibit significant inhibitory effects on PTP1B, a target implicated in insulin signaling pathways .
    • In vitro studies have demonstrated that these compounds can enhance insulin-stimulated Akt phosphorylation in HepG2 cells, suggesting their potential role in combating insulin resistance .
  • Antitumor Activity :
    • The compound may also exhibit antitumor properties by modulating signaling pathways involved in cell proliferation and apoptosis. This is particularly relevant in the context of breast cancer treatment where similar compounds have shown promising results .
  • Cytotoxic Effects :
    • Preliminary studies indicate that derivatives of this compound can induce cytotoxic effects in various cancer cell lines, including HCT116 and HeLa cells. The mechanism appears to involve the induction of apoptosis through specific signaling cascades .

Case Studies and Research Findings

Several studies have investigated the biological effects of compounds related to this compound:

StudyFindings
Reddy et al. (2017)Identified similar compounds as potent inhibitors of PTP1B with significant effects on insulin signaling pathways .
Zinonos et al. (2017)Explored the antitumor activity of related compounds in murine models, showing effective tumor reduction .
Park & Boo (2013)Reported cytotoxic activity against cancer cell lines and highlighted the importance of structural modifications for enhanced activity .

Q & A

Q. Best practices for handling and waste disposal

  • Safety : Use fume hoods and PPE (gloves, goggles) due to potential irritancy.
  • Waste Management : Segregate halogenated waste and collaborate with certified disposal agencies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.